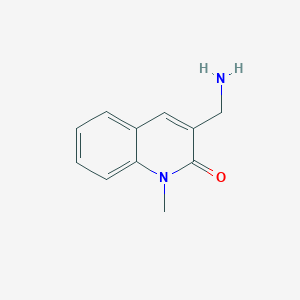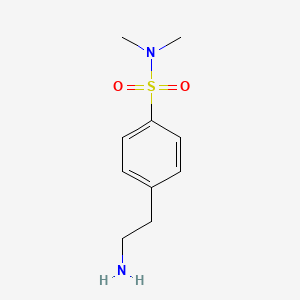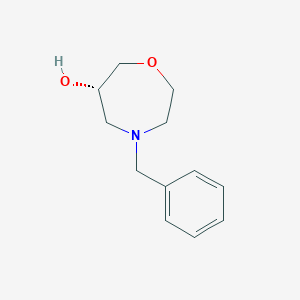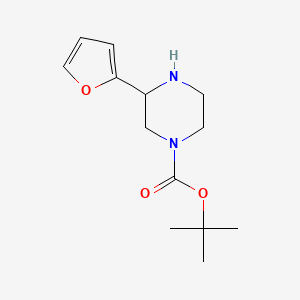
N,N-Dimethyl-1-piperidin-3-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1-piperidin-3-ylmethanamine is an organic compound with the molecular formula C8H18N2 . It is available in the form of a dihydrochloride . The compound has a molecular weight of 142.24 g/mol .
Molecular Structure Analysis
The InChI code for N,N-Dimethyl-1-piperidin-3-ylmethanamine is 1S/C8H18N2.2ClH/c1-10(2)7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación
Potential as a Precursor for Endogenous Carcinogens
Research indicates that certain amines and amides, including N,N-dimethyl-1-piperidin-3-ylmethanamine, might act as precursors for the formation of carcinogenic N-nitroso compounds in vivo. The transformation of these compounds into carcinogens emphasizes the significance of dietary amines and amides in the incidence of human cancer, highlighting the complex interplay between diet and cancer risk. This underscores the importance of understanding the biotransformation pathways of these compounds to mitigate potential health risks (Lin, 1986).
Role in Tissue Protection, Regeneration, and Immunity
There is evidence suggesting that compounds structurally related to N,N-dimethyl-1-piperidin-3-ylmethanamine, such as N,N-dimethyltryptamine (DMT), play a role in tissue protection, regeneration, and immunity. These effects may be mediated through the sigma-1 receptor, hinting at a broader physiological role for these compounds beyond their psychotropic effects. Such findings open new avenues for research into the therapeutic potential of these compounds in medical fields (Frecska et al., 2013).
Neuropharmacology and Potential Therapeutic Uses
The neuropharmacology of related compounds, specifically N,N-dimethyltryptamine, has been extensively studied, revealing its potential roles as a neurotransmitter and its therapeutic applications in treating anxiety and psychosis. Such research underscores the complex effects of these compounds on the nervous system and their potential utility in clinical settings (Carbonaro & Gatch, 2016; Rodrigues et al., 2019).
Insights into Smoking Cessation Treatments
Exploring the therapeutic potential of cannabinoid CB1 receptor antagonists, including compounds with structural similarities to N,N-dimethyl-1-piperidin-3-ylmethanamine, offers new insights into treatments for nicotine dependence. This research contributes to the development of new medications for smoking cessation, addressing a critical need for more effective treatments in this area (Foll et al., 2008).
Potential in Treating Multiple Sclerosis (MS)
Dimethyl fumarate, an agent with immunomodulating, anti-inflammatory, and neuroprotective properties, has shown efficacy in treating relapsing forms of MS. Research on compounds with similar properties, like N,N-dimethyl-1-piperidin-3-ylmethanamine, could lead to new therapeutic options for MS, highlighting the importance of these compounds in developing future medical therapies (Deeks, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N,N-dimethyl-1-piperidin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8-4-3-5-9-6-8/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVQVKFKBHWTAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009248 |
Source


|
| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-1-piperidin-3-ylmethanamine | |
CAS RN |
90203-05-7 |
Source


|
| Record name | N,N-Dimethyl-1-(piperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)

![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)

